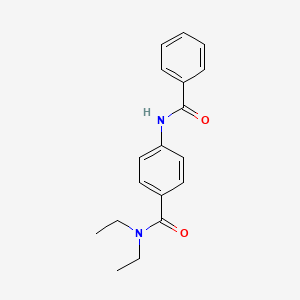
phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate, also known as PMOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PMOP is a phosphonate ester that has a unique structure, making it an interesting molecule for research. In
科学的研究の応用
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been shown to be a versatile building block in the synthesis of various organic compounds. It has also been used as a ligand in the preparation of metal complexes. In medicinal chemistry, phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been studied for its potential as an antitumor agent and as a chiral auxiliary in asymmetric synthesis.
作用機序
The mechanism of action of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate is not fully understood. However, it is believed that phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate acts as a phosphonate ester and can inhibit enzymes that require phosphate groups for their activity. This inhibition can lead to the disruption of cellular processes, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been shown to have antitumor activity in various cancer cell lines. It has also been shown to have antimicrobial activity against several bacterial strains. In addition, phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been studied for its potential as a chiral auxiliary in asymmetric synthesis. phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been shown to have low toxicity in vitro, making it a promising compound for further study.
実験室実験の利点と制限
One advantage of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, making it a useful tool for organic chemists. Another advantage is its low toxicity in vitro, which makes it a promising compound for further study. However, one limitation of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate. One direction is the development of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate-based metal complexes for use in catalysis. Another direction is the study of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate as a potential antitumor agent in vivo. Additionally, the study of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate as a chiral auxiliary in asymmetric synthesis could lead to the development of new chiral compounds with potential applications in medicinal chemistry.
合成法
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate can be synthesized by reacting phenylmethylamine with diethyl phosphite and ethyl glyoxylate. The reaction takes place under mild conditions and yields phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate as a white solid. The purity of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate can be improved by recrystallization.
特性
IUPAC Name |
3-[methyl(phenoxy)phosphoryl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO4P/c1-16(13,11-7-8-14-10(11)12)15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIONHKCBFIDMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(N1CCOC1=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)

![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)


![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)
![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)
